Cas no 477886-04-7 ((5Z)-N-[(4-Tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine)

(5Z)-N-[(4-Tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine structure
477886-04-7 structure
Product Name:(5Z)-N-[(4-Tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine
CAS No:477886-04-7
MF:C29H27N3O
MW:433.544186830521
CID:5019300
Update Time:2023-08-24

(5Z)-N-[(4-Tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine Chemical and Physical Properties

Names and Identifiers

    • (5Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine
    • (5Z)-N-[(4-Tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine
    • Inchi: 1S/C29H27N3O/c1-19-9-13-21(14-10-19)26-17-25-27(31-30-26)23-7-5-6-8-24(23)28(25)32-33-18-20-11-15-22(16-12-20)29(2,3)4/h5-17H,18H2,1-4H3/b32-28-
    • InChI Key: HCNLFCHZAUIJTI-BLCKFSMSSA-N
    • SMILES: O(CC1C=CC(=CC=1)C(C)(C)C)/N=C1/C2C=CC=CC=2C2=C/1C=C(C1C=CC(C)=CC=1)N=N2

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 5
  • Complexity: 669
  • XLogP3: 6.8
  • Topological Polar Surface Area: 47.4

(5Z)-N-[(4-Tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine Related Literature

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